molecular formula C11H18ClN3O3 B1372074 tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate CAS No. 1210153-70-0

tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

Cat. No.: B1372074
CAS No.: 1210153-70-0
M. Wt: 275.73 g/mol
InChI Key: LCKVJSWRLFHGCR-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and a chloromethyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Chloromethyl Group: Chloromethylation of the oxadiazole ring is achieved using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the chloromethyl-substituted oxadiazole with tert-butyl carbamate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be obtained.

    Hydrolysis Products: The primary amine and carbon dioxide.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. The oxadiazole ring is a common motif in many bioactive molecules, and the presence of the carbamate group can enhance the compound’s stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the carbamate group can enhance the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2-chloroethyl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The chloromethyl group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O3/c1-10(2,3)17-9(16)14-11(4,5)8-13-7(6-12)18-15-8/h6H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVJSWRLFHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

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